![molecular formula C19H20BrClN2O2 B10889078 2-(4-Bromophenoxy)-1-[4-(2-chlorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10889078.png)
2-(4-Bromophenoxy)-1-[4-(2-chlorobenzyl)piperazin-1-yl]ethanone
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Overview
Description
2-(4-BROMOPHENOXY)-1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features both bromine and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BROMOPHENOXY)-1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-ETHANONE typically involves multiple steps:
Formation of 4-bromophenol: This can be achieved by reacting phenol with bromine in the presence of a catalyst.
Etherification: 4-bromophenol is then reacted with an appropriate alkylating agent to form 4-bromophenoxy compound.
Piperazine Derivative Formation: The 4-bromophenoxy compound is then reacted with 2-chlorobenzyl chloride in the presence of a base to form the piperazine derivative.
Final Coupling: The piperazine derivative is then coupled with ethanone under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group.
Substitution: The bromine and chlorine atoms can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the carbonyl group, such as alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-BROMOPHENOXY)-1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-ETHANONE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including as a possible therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BROMOPHENOXY)-1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-BROMOPHENOXY)TETRAHYDROPYRAN: Similar in structure but lacks the piperazine and ethanone components.
4-(4-BROMOPHENOXY)BENZOIC ACID: Contains the bromophenoxy group but differs in the rest of the structure.
2-(4-CHLOROBENZYL)PYRIDINE: Shares the chlorobenzyl group but has a different core structure.
Uniqueness
2-(4-BROMOPHENOXY)-1-[4-(2-CHLOROBENZYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of bromine, chlorine, piperazine, and ethanone groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C19H20BrClN2O2 |
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Molecular Weight |
423.7 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C19H20BrClN2O2/c20-16-5-7-17(8-6-16)25-14-19(24)23-11-9-22(10-12-23)13-15-3-1-2-4-18(15)21/h1-8H,9-14H2 |
InChI Key |
WSDTUVYONIPCCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C(=O)COC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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